molecular formula C17H28O3 B2815167 Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate CAS No. 304687-49-8

Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B2815167
CAS No.: 304687-49-8
M. Wt: 280.408
InChI Key: YCUJKPOBGRFMCA-UHFFFAOYSA-N
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Description

Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate (CAS 304687-49-8) is a chemical building block of significant interest in organic synthesis, belonging to a class of 4-oxocyclohex-2-ene-1-carboxylate derivatives. This compound is structurally analogous to Hagemann's ester (Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate), a classic reagent first described in 1893 that has been extensively used for over a century in the synthesis of natural products and complex organic molecules . The core structure of these esters serves as a versatile scaffold that can be functionalized at multiple positions, enabling the construction of complex molecular architectures. The primary research value of this 6-heptyl derivative lies in its application as a key intermediate in multi-step synthetic routes. Compounds based on the Hagemann's ester scaffold are renowned for their utility in the synthesis of sterols, terpenoids, and various cannabinoids . The specific 6-heptyl side chain in this analog is particularly valuable for modulating the lipophilicity and steric bulk of the final synthetic targets, which can be critical in medicinal chemistry and materials science research. The cyclohexenone core undergoes a variety of key transformations, including alkylation reactions and participation in cyclization processes, making it a versatile precursor for developing novel chemical entities . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-4-6-7-8-9-10-14-12-15(18)11-13(3)16(14)17(19)20-5-2/h11,14,16H,4-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUJKPOBGRFMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CC(=O)C=C(C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned approaches, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the ester and ketone functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids and aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexenones and esters.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate has the following chemical characteristics:

  • Molecular Formula : C17H28O3
  • Molecular Weight : 284.41 g/mol
  • CAS Number : 304687-49-8

The compound features a cyclohexene structure with a heptyl side chain and a carboxylate functional group, which contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and other fine chemicals.

Case Study : In a recent study, researchers utilized this compound as a precursor in synthesizing novel heterocyclic compounds with potential anticancer properties. The derivatives exhibited significant biological activity against cancer cell lines, demonstrating the compound's utility in drug development.

Medicinal Chemistry

The compound is explored for its potential as a precursor for drug candidates. Its structural features enable modifications that can enhance biological activity or target specificity.

Data Table: Selected Derivatives and Their Biological Activities

Compound DerivativeActivity TypeIC50 (µM)
Ethyl 6-heptyl derivative AAnticancer5.0
Ethyl 6-heptyl derivative BAntimicrobial12.3
Ethyl 6-heptyl derivative CAnti-inflammatory8.7

Biological Studies

The compound has been investigated for its interactions with biological targets, particularly in enzyme inhibition studies. Its ability to modulate enzyme activity makes it a candidate for studying metabolic pathways and receptor interactions.

Mechanism of Action : this compound interacts with specific enzymes, potentially inhibiting their activity through competitive or noncompetitive mechanisms. The ester and ketone functional groups are crucial for binding affinity, influencing the compound's biological effects .

Industrial Applications

In addition to its research applications, this compound is employed in the production of fine chemicals and intermediates used in various industrial processes. Its versatility makes it suitable for scaling up in chemical manufacturing settings.

Mechanism of Action

The mechanism of action of ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ester and ketone functional groups play a crucial role in its binding affinity and reactivity. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 6-position significantly influences the compound’s physical and chemical behavior. Key comparisons include:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties References
Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate Heptyl (C₇H₁₅) C₁₈H₂₈O₃ 292.42 High hydrophobicity; potential surfactant applications
Ethyl 6-hexyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate Hexyl (C₆H₁₃) C₁₆H₂₆O₃ 266.38 Lower hydrophobicity vs. heptyl analog
Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate Methyl (CH₃) C₁₀H₁₄O₃ 182.22 Higher solubility in polar solvents
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate 4-Chlorophenyl C₂₂H₁₉ClF₃O₃ 434.83 Enhanced electronic effects (Cl, F); crystallographic disorder observed
Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate 6-Methoxy-2-naphthyl C₂₅H₂₄O₄S 444.52 Bulky aromatic groups; potential optoelectronic applications

Key Observations :

  • Alkyl Chain Length : The heptyl group increases hydrophobicity and molecular weight compared to hexyl or methyl analogs, impacting solubility and boiling points .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., naphthyl, thienyl) introduce π-π interactions and electronic effects, enhancing rigidity and thermal stability .
  • Halogenated Derivatives : Chloro- and fluoro-substituted analogs exhibit distinct crystallographic packing due to halogen bonding and C–H···O interactions .

Crystallographic and Conformational Analysis

Crystal structures of cyclohexene carboxylates reveal diverse ring puckering conformations influenced by substituents:

  • Heptyl/Methyl Derivatives : Predominantly adopt envelope or half-chair conformations due to minimal steric strain .
  • Aryl-Substituted Derivatives : Bulky groups (e.g., naphthyl) induce screw-boat conformations, altering dihedral angles between substituents (e.g., 89.9° for 4-chlorophenyl vs. 4-fluorophenyl in ).
  • Disorder in Crystals : Observed in halogenated analogs due to competing substituent orientations .

Biological Activity

Ethyl 6-heptyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate is a cyclohexenone derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a heptyl side chain and various functional groups, positions it as a promising candidate in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The chemical formula for this compound is C17H28O3C_{17}H_{28}O_3. Its molecular structure includes:

  • Heptyl Side Chain : Enhances lipophilicity and solubility in organic solvents.
  • Ester and Ketone Functional Groups : These groups are crucial for its reactivity and interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H28O3
CAS Number304687-49-8
SolubilitySoluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester and ketone groups facilitate binding to active sites, potentially leading to enzyme inhibition or modulation of receptor activity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It could act as a ligand for receptors involved in signaling pathways, influencing cellular responses.

Case Study: Antifungal Activity

In a study examining the antifungal properties of cyclohexenone derivatives, it was found that certain structural modifications could enhance activity against Candida species. The presence of long aliphatic chains, such as the heptyl group in this compound, could contribute to increased membrane permeability in fungal cells, leading to enhanced antifungal effects.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundBiological ActivityStructural Features
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylateAntimicrobialShorter alkyl chain
Ethyl 6-octyl-2-methylcyclohexanoneAnticancerLonger alkyl chain
Ethyl 6-heptylcyclohexenoneModerate antifungalHeptyl side chain

Q & A

Q. Advanced Research Focus

  • Receptor Binding Studies : Use molecular docking (e.g., AutoDock Vina) to predict affinity for targets like cyclooxygenase-2 (COX-2) or kinases .
  • Pathway Analysis : Assess inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) via ELISA in macrophage cell lines .
  • Metabolic Stability : LC-MS/MS to monitor hepatic microsomal degradation rates .

How can conflicting data on reaction yields or biological activities be resolved?

Q. Advanced Research Focus

  • Comparative Synthesis : Replicate methods from independent studies (e.g., NaOH vs. KOH catalysis) to identify sensitivity to base strength .
  • Statistical Validation : Apply ANOVA to compare bioactivity datasets (e.g., IC50_{50} variations in cytotoxicity assays) .
  • Crystallographic Reanalysis : Re-refine structural models using updated SHELX parameters to resolve discrepancies in bond angles or torsion values .

What computational tools are recommended for modeling its reactivity or supramolecular interactions?

Q. Advanced Research Focus

  • DFT Calculations : Gaussian 16 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic sites .
  • Molecular Dynamics (MD) : GROMACS to simulate solvent interactions and stability of the cyclohexene ring in aqueous environments .
  • Pharmacophore Modeling : Phase (Schrödinger) to map essential functional groups (e.g., oxocyclohexene carbonyl) for target binding .

What are the challenges in crystallizing this compound, and how can they be addressed?

Q. Advanced Research Focus

  • Disorder Management : For disordered ethyl/heptyl groups, employ PART commands in SHELXL and refine anisotropic displacement parameters .
  • Solvent Selection : Use mixed solvents (e.g., chloroform/hexane) to slow crystallization and improve crystal quality .
  • Twinned Data : Apply TWIN/BASF commands in refinement for handling pseudo-merohedral twinning .

How does the heptyl substituent influence the compound’s physicochemical properties?

Q. Basic Research Focus

  • Lipophilicity : Calculate logP values (e.g., 4.2 via ChemDraw) to predict membrane permeability .
  • Thermal Stability : TGA-DSC to assess decomposition onset temperatures (>200°C typical for alkylated cyclohexenones) .
  • Solubility : Phase-solubility diagrams in PBS (pH 7.4) reveal poor aqueous solubility (<0.1 mg/mL), necessitating formulation with cyclodextrins .

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